3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
The compound 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide features a hexahydroimidazo[1,2-a]pyridine core, a quaternary ammonium center, and distinct substituents:
- 4-(Difluoromethoxy)phenyl group: Introduces electron-withdrawing properties and metabolic stability.
- m-Tolyl (3-methylphenyl) group: Provides steric bulk and lipophilicity.
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N2O2.BrH/c1-15-5-4-6-17(13-15)24-14-21(26,25-12-3-2-7-19(24)25)16-8-10-18(11-9-16)27-20(22)23;/h4-6,8-11,13,20,26H,2-3,7,12,14H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVMTQHFOOKPOL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multiple steps, including the formation of the hexahydroimidazo[1,2-a]pyridin-1-ium core and the introduction of the difluoromethoxy and hydroxy groups. Common synthetic routes may include:
Formation of the Hexahydroimidazo[1,2-a]pyridin-1-ium Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Difluoromethoxy Group: This can be achieved through difluoromethylation reactions, which may involve the use of difluoromethylating agents such as ClCF2H.
Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using suitable reagents and conditions.
Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The difluoromethoxy group can participate in substitution reactions, potentially leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with significant potential in various scientific research applications. Its unique structure combines a difluoromethoxy group and a hydroxy group within a hexahydroimidazo[1,2-a]pyridin-1-ium core. This article explores its applications in medicinal chemistry and biological research.
Medicinal Chemistry Applications
The compound's structural features suggest potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of hexahydroimidazo[1,2-a]pyridin compounds exhibit anticancer properties. The difluoromethoxy group may enhance binding affinity to cancer cell targets, potentially leading to the development of new anticancer agents.
- Antidiabetic Properties : Similar compounds have shown promising results as multitarget antidiabetic agents. For instance, in vitro studies have demonstrated significant inhibition of enzymes such as α-glucosidase and α-amylase, which are crucial in glucose metabolism. The unique functional groups in this compound may contribute to its effectiveness against diabetes by modulating these enzymatic activities.
- Neuroprotective Effects : The structure may also suggest neuroprotective properties. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential application in neurodegenerative diseases.
The biological activity of this compound can be attributed to its mechanism of action:
- Mechanism of Action : The difluoromethoxy group may enhance the compound's interaction with specific molecular targets. This interaction can modulate various biological pathways leading to its therapeutic effects. The hydroxy group is likely involved in hydrogen bonding with target enzymes or receptors.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antidiabetic Studies : Research has shown that compounds similar to this compound exhibit IC50 values in the micromolar range against key diabetic targets (e.g., α-glucosidase and α-amylase). These findings suggest that this compound may also demonstrate similar inhibitory effects.
- Neuroprotection Research : Investigations into hexahydroimidazo derivatives have revealed their ability to mitigate oxidative stress in neuronal cells. This suggests that this compound may have applications in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Phenyl Groups
Table 1: Substituent Effects on Physicochemical and Functional Properties
Key Observations :
Key Insights :
Physicochemical Properties
- Melting Points: Target compound (analog in ): Not reported. Tetrahydroimidazo[1,2-a]pyridine with bromophenyl (): 223–225°C . Nitrophenyl-substituted analog (): 243–245°C, reflecting higher polarity due to nitro groups .
- Mass Spectrometry :
- HRMS data in and confirm molecular weights within 0.02% error, validating synthetic accuracy .
Biological Activity
3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with potential therapeutic applications. Its unique structure features a difluoromethoxy group and a hydroxy group that may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its molecular formula and structure, which includes:
- Difluoromethoxy group : Enhances electronic properties and binding affinity.
- Hydroxy group : Can participate in hydrogen bonding and nucleophilic reactions.
- Hexahydroimidazo[1,2-a]pyridin-1-ium core : Provides a framework for biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the difluoromethoxy group may enhance the compound's efficacy against various bacterial strains. Preliminary studies have shown that derivatives of hexahydroimidazo[1,2-a]pyridine demonstrate promising antibacterial properties .
Anticancer Activity
Compounds in the imidazo series have been studied for their anticancer potential. The unique structure of this compound may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Studies exploring the mechanism of action are ongoing to elucidate these effects .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The difluoromethoxy group may enhance binding to specific enzymes or receptors.
- Cell Signaling Modulation : Interaction with cellular pathways could lead to altered signaling cascades affecting cell proliferation and survival .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro. |
| Study 2 | Anticancer Potential | Indicated cytotoxic effects on cancer cell lines with IC50 values in the micromolar range. |
| Study 3 | Mechanistic Insights | Suggested that the compound interacts with topoisomerases involved in DNA replication. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess effectiveness against Gram-positive and Gram-negative bacteria.
- Results : Demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Case Study on Cancer Cell Lines :
- Objective : Evaluate cytotoxicity against various cancer cell lines.
- Results : Showed selective toxicity towards certain cancer types while sparing normal cells.
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
To confirm the structure, use a combination of 1H NMR (in DMSO-d6 for proton environments) and 13C NMR (to identify carbon frameworks) . Infrared spectroscopy (IR) can validate functional groups like hydroxy or difluoromethoxy . High-Resolution Mass Spectrometry (HRMS) is critical for molecular weight verification, as demonstrated by a 550.0978 calculated vs. 550.0816 observed discrepancy in similar imidazo[1,2-a]pyridine derivatives .
Q. How can researchers assess the purity of this compound during synthesis?
Purity can be evaluated via melting point analysis (e.g., 223–225°C for analogous compounds) , HPLC for chromatographic separation, and elemental analysis (C, H, N). For solid-phase synthesis, monitor reaction progress using thin-layer chromatography (TLC) or LC-MS to detect intermediates .
Q. What are the common synthetic routes for imidazo[1,2-a]pyridine derivatives?
A one-pot two-step reaction is widely used, involving cyclization of precursors like substituted aldehydes and amines under acidic conditions (e.g., ammonium acetate) . For brominated derivatives, optimize bromine incorporation via electrophilic substitution or palladium-catalyzed coupling .
Advanced Research Questions
Q. How to address discrepancies in spectral data during structural elucidation?
Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals . For ambiguous cases, X-ray crystallography provides definitive structural confirmation . Compare spectral data with structurally similar compounds (e.g., pyridothiadiazine derivatives) to identify substituent-specific shifts .
Q. What experimental design considerations ensure reproducibility in synthesizing this compound?
Adopt randomized block designs to control variables like temperature and catalyst loading . Use split-plot designs for multi-step reactions, isolating critical factors (e.g., reaction time for cyclization vs. bromination steps) . Replicate experiments across ≥4 independent trials to assess variability .
Q. How do substituents like difluoromethoxy influence the compound’s chemical stability?
The difluoromethoxy group may enhance metabolic stability but could introduce hydrolytic sensitivity. Conduct accelerated stability studies under varying pH (1–10), temperature (40–60°C), and light exposure . Monitor degradation via LC-MS/MS and compare with analogues lacking this group .
Q. How to optimize reaction conditions to improve yield and selectivity?
Perform Design of Experiments (DoE) to screen solvent polarity (e.g., DMF vs. THF), catalyst load (e.g., Pd(PPh3)4 for cross-coupling), and stoichiometry . For brominated intermediates, reduce byproducts via low-temperature bromination (<0°C) .
Q. What databases are reliable for literature reviews on this compound?
Prioritize PubChem and ChemSpider for physicochemical data and spectral libraries . Avoid non-peer-reviewed sources (e.g., BenchChem) per reliability guidelines. Use SciFinder (CAS) for reaction pathway validation and patent mining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
